molecular formula C17H14N2O3 B11404066 7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B11404066
M. Wt: 294.30 g/mol
InChI Key: PPHAOACRTFJKAN-UHFFFAOYSA-N
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Description

“7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyridine derivatives. The key steps may involve:

    Condensation reactions: to form the chromene core.

    Amidation reactions: to introduce the carboxamide group.

    Oxidation reactions: to form the oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of “7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to active sites of enzymes.

    Receptor modulation: Interacting with cellular receptors.

    Pathway interference: Affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromene derivatives: Compounds with similar chromene cores.

    Pyridine derivatives: Compounds with pyridine rings.

Uniqueness

“7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-pyridin-3-ylchromene-2-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-10-5-6-13-14(20)8-15(22-16(13)11(10)2)17(21)19-12-4-3-7-18-9-12/h3-9H,1-2H3,(H,19,21)

InChI Key

PPHAOACRTFJKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3)C

Origin of Product

United States

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